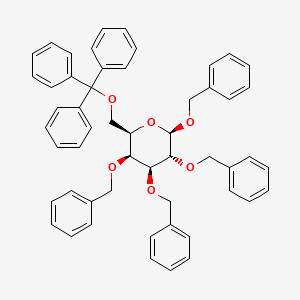

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose

Vue d'ensemble

Description

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is a complex carbohydrate derivative, often used as an intermediate in the synthesis of various glycosides and glycoconjugates. This compound plays a crucial role in the development of therapeutic agents targeting diseases such as cancer, diabetes, and cardiovascular disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose typically involves the protection of hydroxyl groups in galactopyranose. The process begins with the selective benzylation of the hydroxyl groups at positions 1, 2, 3, and 4. This is followed by the tritylation of the hydroxyl group at position 6. The reaction conditions often involve the use of benzyl chloride and trityl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions to achieve consistent product quality. The production capacity can range from kilograms to metric tons, depending on the demand.

Analyse Des Réactions Chimiques

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor in glycosylation reactions, facilitated by its selectively protected hydroxyl groups.

Thioglycoside Activation

When activated with N-iodosuccinimide (NIS) and triflic acid (TfOH), the thioglycoside derivative of this compound reacts with nucleophiles (e.g., alcohols, amines) to form α-linked glycosides. For example:

-

Reagents : Thioglycoside derivative, NIS/TfOH, alcohol nucleophile

-

Conditions : Anhydrous dichloromethane (DCM), −40°C to 0°C

-

Outcome : Stereoselective formation of α-(1→3) or α-(1→4) glycosidic bonds .

Trichloroacetimidate Donors

The trichloroacetimidate derivative reacts under Lewis acid catalysis (e.g., BF₃·Et₂O) to yield β-linked glycosides:

-

Reagents : Trichloroacetimidate derivative, BF₃·Et₂O

-

Conditions : DCM, 0°C to room temperature

-

Outcome : High β-selectivity due to neighboring group participation .

| Glycosylation Method | Activator/Donor | Stereoselectivity | Key Applications |

|---|---|---|---|

| Thioglycoside Activation | NIS/TfOH | α-Linked | Synthesis of α-galactosyl epitopes |

| Trichloroacetimidate Activation | BF₃·Et₂O | β-Linked | Production of β-linked oligosaccharides |

Deprotection Reactions

The benzyl and trityl groups are sequentially removed to expose hydroxyl functionalities for further derivatization.

Benzyl Group Removal

-

Reagents : H₂/Pd-C (hydrogenolysis)

-

Conditions : Ethanol/THF (4:1), 30–50 psi H₂, 12–24 hours

-

Outcome : Cleavage of all benzyl groups while retaining the trityl group at C-6 .

Trityl Group Removal

-

Reagents : HCl in methanol (0.5–1 M)

-

Conditions : Room temperature, 2–4 hours

-

Outcome : Selective removal of the trityl group to expose the C-6 hydroxyl .

Oxidation Reactions

The compound undergoes oxidation at the C-6 position after trityl deprotection:

-

Reagents : Dess-Martin periodinane (DMP)

-

Conditions : DCM, 0°C to room temperature, 1–2 hours

-

Outcome : Conversion of the C-6 hydroxyl to a ketone, enabling further functionalization (e.g., reduction to a hydroxymethyl group) .

Comparative Reactivity with Structural Analogues

The reactivity of this compound is influenced by the choice of protective groups:

| Structural Feature | Impact on Reactivity |

|---|---|

| Benzyl groups (C-1 to C-4) | Provide steric bulk, slowing nonspecific reactions |

| Trityl group (C-6) | Enhances solubility in organic solvents |

For instance, replacing benzyl with benzoyl groups (as in 1,2,3,4-tetra-O-benzoyl-6-O-trityl-β-D-galactopyranose) reduces steric hindrance but increases susceptibility to hydrolysis .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by the following properties:

- Molecular Formula : C₃₄H₃₆O₆

- Molecular Weight : 540.66 g/mol

- CAS Number : 39687-22-4

This compound features multiple benzyl and trityl protecting groups that enhance its stability and reactivity in synthetic processes.

Synthesis and Use in Organic Chemistry

1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose serves as a versatile building block in carbohydrate chemistry. Its synthesis involves various protective group strategies that allow for selective modifications of the galactopyranose unit. The compound has been employed in the following contexts:

- Glycosylation Reactions : It acts as a glycosyl donor in reactions to form glycosidic bonds with various acceptors. This application is crucial for synthesizing oligosaccharides and glycoconjugates used in biological studies .

- Carbohydrate Derivatization : The compound's structure allows it to undergo further modifications, such as acylation or silylation, to produce derivatives with specific functional properties. These derivatives are essential for studying carbohydrate interactions and functions .

Biological Applications

Recent studies have highlighted the potential biological applications of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, modifications of the galactopyranose unit have shown activity against Mycobacterium tuberculosis .

- Vaccine Development : The compound's ability to mimic natural carbohydrates makes it a candidate for developing carbohydrate-based vaccines. Its derivatives can be used to elicit immune responses by presenting carbohydrate antigens effectively .

Case Studies

Another significant study evaluated the antimicrobial activity of various derivatives of this compound against different bacterial strains. The results indicated that certain modifications enhanced efficacy significantly.

| Derivative | MIC (μg/mL) |

|---|---|

| Unmodified | >100 |

| Acetylated Derivative | 50 |

| Benzoylated Derivative | 25 |

Mécanisme D'action

The mechanism of action of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose involves its role as a protected intermediate in synthetic pathways. The benzyl and trityl groups protect the hydroxyl functionalities, allowing selective reactions at other positions. This selective protection and deprotection strategy is crucial for the synthesis of complex molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another protected carbohydrate derivative used in similar synthetic applications.

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-glucopyranose: A closely related compound with similar protective groups but different sugar moiety.

Uniqueness

1,2,3,4-Tetra-O-benzyl-6-O-trityl-b-D-galactopyranose is unique due to its specific configuration and protective groups, which make it particularly useful in the synthesis of galactose-containing glycoconjugates. Its selective protection allows for precise modifications, making it a valuable tool in synthetic organic chemistry.

Activité Biologique

1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose (CAS No. 39687-22-4) is a synthetic glycoside that has garnered attention due to its potential biological activities. This compound is a derivative of β-D-galactopyranose, modified with benzyl and trityl groups, which enhance its solubility and stability in biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biochemistry.

- Molecular Formula : C₅₃H₅₀O₆

- Molecular Weight : 782.98 g/mol

- CAS Number : 39687-22-4

Biological Activity Overview

The biological activities of 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose have been investigated in several studies, highlighting its antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Effective against this common pathogen associated with skin infections.

- Escherichia coli : Demonstrated inhibitory effects on this Gram-negative bacterium.

A comparative study showed that the compound's antibacterial activity was superior to that of standard antibiotics like Imipenem and Nalidixic acid .

Antifungal Activity

The compound also shows antifungal properties, particularly against:

- Candida albicans : A common yeast responsible for opportunistic infections. The antifungal efficacy was evaluated using standard susceptibility tests, indicating a promising potential for therapeutic applications .

Anti-inflammatory Effects

1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose has been shown to possess anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study conducted by researchers aimed to evaluate the antimicrobial efficacy of various derivatives of β-D-galactopyranose. The findings revealed that 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose exhibited the highest activity against both bacterial strains tested (E. coli and S. aureus) compared to other derivatives.

| Compound | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-Gal | 22 | 25 |

| Imipenem | 18 | 20 |

| Nalidixic Acid | 15 | 17 |

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. It was found that treatment with 1,2,3,4-Tetra-O-benzyl-6-O-trityl-β-D-galactopyranose significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

| Treatment | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Treatment | 75 | 90 |

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2,3,4,5-tetrakis(phenylmethoxy)-6-(trityloxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H50O6/c1-8-22-41(23-9-1)36-54-49-48(40-58-53(45-30-16-5-17-31-45,46-32-18-6-19-33-46)47-34-20-7-21-35-47)59-52(57-39-44-28-14-4-15-29-44)51(56-38-43-26-12-3-13-27-43)50(49)55-37-42-24-10-2-11-25-42/h1-35,48-52H,36-40H2/t48-,49+,50+,51-,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWEFKLSXFOMSCJ-JGXHNEAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.